![molecular formula C17H16Cl2N2O3S B5142174 N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5142174.png)
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine transporter inhibitors and has been shown to have promising effects on various neurological disorders.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological processes.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects on the brain. It enhances the activity of NMDA receptors, which are involved in learning and memory processes. It also increases the levels of dopamine and serotonin, which are involved in mood regulation and emotional processing. N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activity of the stress hormone, cortisol, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in various neurological processes. It has also been shown to have a good safety profile and low toxicity, which makes it suitable for in vivo studies. However, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is the development of new analogs of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide on various neurological processes.
Synthesis Methods
The synthesis of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a multi-step process that involves the reaction of cyclopropylamine with 3,4-dichlorophenyl isocyanate, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and epilepsy. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and suppress seizures in animal models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-9-8-13(10-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKJBAPRQXGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.